Home > Products > Screening Compounds P34407 > Piperocaine hydrochloride
Piperocaine hydrochloride - 24561-10-2

Piperocaine hydrochloride

Catalog Number: EVT-3570024
CAS Number: 24561-10-2
Molecular Formula: C16H24ClNO2
Molecular Weight: 297.82 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Piperocaine hydrochloride is a local anesthetic compound that was developed in the 1920s. It is primarily utilized for infiltration and nerve blocks in various medical procedures, particularly in dental and surgical contexts. The compound's efficacy as a local anesthetic stems from its ability to block sodium channels, which inhibits nerve impulse transmission, leading to localized numbness in the targeted area. Piperocaine hydrochloride is recognized for its effectiveness and is classified under ester-type local anesthetics.

Source

Piperocaine hydrochloride is synthesized from the alkylation of 3-chloropropyl benzoate with piperidine derivatives, specifically 2-methylpiperidine. This synthesis can be performed under controlled laboratory conditions or on an industrial scale, ensuring high purity and consistency of the final product.

Classification

Piperocaine hydrochloride belongs to the class of local anesthetics, specifically ester-type anesthetics. It functions primarily as a sodium channel blocker, similar to other local anesthetics such as procaine and tetracaine. Its unique structure allows for specific interactions with ion channels, contributing to its anesthetic properties .

Synthesis Analysis

The synthesis of piperocaine hydrochloride involves several key steps:

  1. Starting Materials: The primary reactants are 3-chloropropyl benzoate and 2-methylpiperidine.
  2. Reaction Conditions: The alkylation reaction typically requires a suitable solvent (such as acetonitrile or ethanol) and a base to facilitate the reaction. Controlled temperature and pressure conditions are maintained to optimize yield and purity.
  3. Reaction Mechanism: The mechanism involves nucleophilic attack by the nitrogen atom of the piperidine on the electrophilic carbon of the benzoate, resulting in the formation of piperocaine.

Technical Details

  • Reaction Type: Alkylation
  • Common Solvents: Acetonitrile, ethanol
  • Base Used: Sodium hydride or potassium carbonate
  • Yield Optimization: Reaction conditions such as temperature (usually around room temperature) and time (typically several hours) are crucial for maximizing yield.
Molecular Structure Analysis

Piperocaine hydrochloride has a molecular formula of C16H24ClNO2C_{16}H_{24}ClNO_{2} with a molar mass of approximately 297.82 g/mol. The compound features a complex structure that includes both an aromatic ring and a piperidine ring.

Structure Data

  • Canonical SMILES: CC1CCCCN1CCCOC(=O)C2=CC=CC=C2.Cl
  • InChI Key: ZXSGQNYQJIUMQN-UHFFFAOYSA-N
  • Defined Stereocenters: 0
  • Optical Activity: Racemic mixture

The structural configuration allows for effective interaction with sodium channels in neuronal membranes .

Chemical Reactions Analysis

Piperocaine hydrochloride can undergo several types of chemical reactions:

  1. Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide, leading to various oxidation products.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to modify its structure.
  3. Substitution Reactions: The compound can also participate in substitution reactions where halogens or other nucleophiles may replace certain functional groups.

Technical Details

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride
  • Substitution Conditions: Varies based on specific reagents used.
Mechanism of Action

The mechanism by which piperocaine hydrochloride exerts its anesthetic effects involves:

  1. Sodium Channel Blockade: Piperocaine binds to voltage-gated sodium channels in neuronal membranes.
  2. Inhibition of Ionic Fluxes: By blocking these channels, it prevents sodium influx, which is essential for action potential generation and propagation.
  3. Resulting Effect: This leads to localized anesthesia by inhibiting nerve impulse transmission in the affected area .

Data Insights

  • The inhibition is reversible; once the drug diffuses away from the site, normal nerve function resumes.
  • Piperocaine's selectivity for sodium channels contributes to its efficacy as an anesthetic while minimizing systemic side effects.
Physical and Chemical Properties Analysis

Piperocaine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as white crystalline powder or odorless crystals.
  • Solubility: Freely soluble in water, alcohol, and chloroform.
  • Stability: Stable under normal conditions but should be stored away from light and moisture.

Relevant Data

PropertyValue
Molecular FormulaC16H24ClNO2C_{16}H_{24}ClNO_{2}
Molar Mass297.82 g/mol
Melting PointApproximately 184–185 °C

These properties are crucial for its formulation in clinical settings .

Applications

Piperocaine hydrochloride has diverse applications across various fields:

  1. Medical Use: Primarily used as a local anesthetic in dental procedures and minor surgical interventions.
  2. Scientific Research:
    • As a model compound in studies focusing on local anesthetics and their interactions with ion channels.
    • Investigated for its effects on neurotransmitter release and ion channel dynamics .
  3. Industrial Use: Employed in the formulation of pharmaceutical products where local anesthesia is required.
Historical Development and Synthesis Pathways

Early Synthetic Approaches in the 1920s–1930s

Piperocaine emerged during a transformative period in local anesthetic development following the isolation of cocaine. Initial synthetic efforts focused on simplifying cocaine's complex ecgonine structure while retaining its anesthetic properties. In 1927, Samuel M. McElvain at the University of Wisconsin pioneered the foundational synthesis of piperocaine through a streamlined alkylation reaction between 2-methylpiperidine (picoline) and 3-chloropropyl benzoate. This one-step process represented a significant advancement over earlier complex syntheses required for cocaine analogs, establishing piperocaine as a structurally simplified yet pharmacologically active alternative [1] [6].

The original laboratory-scale synthesis exploited nucleophilic displacement chemistry where the tertiary amine group of 2-methylpiperidine attacked the chloroalkyl chain of the ester intermediate. Reaction optimization revealed critical parameters:

  • Temperature control (80-90°C) minimized diester byproducts
  • Anhydrous conditions prevented ester hydrolysis
  • Molar ratio adjustments (1.2:1 picoline to chloroester) maximized yield

This efficient route produced the hydrochloride salt as a crystalline solid suitable for purification via recrystallization from alcohol-ether mixtures. Early pharmacological screening demonstrated rapid-onset nerve-blocking activity with moderate duration, prompting clinical evaluation in dental procedures where it demonstrated efficacy comparable to procaine but with faster onset [3] [4].

Table 1: Original Piperocaine Synthesis Pathway (McElvain, 1927)

Reactant AReactant BReaction ConditionsProductYield
2-Methylpiperidine (Picoline)3-Chloropropyl benzoateAnhydrous ethanol, reflux 12hPiperocaine free base68-72%
Piperocaine free baseHCl (g) in dry ether0°C precipitationPiperocaine hydrochloride95%

Key Patents and Industrial-Scale Synthesis Innovations

Commercialization of piperocaine accelerated when McElvain secured U.S. Patent 1,784,903 in 1930, protecting the compound's composition of matter and medical applications. The patent specification detailed the synthesis and emphasized advantages including chemical stability, water solubility, and low irritation potential compared to contemporary anesthetics like cocaine and procaine [1]. Industrial scale-up addressed key challenges from the original academic synthesis:

  • Solvent recovery systems minimized costs from high-volume ethanol use
  • Continuous distillation improved picoline recovery efficiency
  • Crystallization optimizations enhanced drug purity (>99.5%) by removing trace metal catalysts

Later innovations focused on formulation rather than synthetic chemistry. Patent US8153661B2 (2012) exemplified modern reformulation approaches using biodegradable polymer matrices (e.g., polylactide-co-glycolide) for sustained-release piperocaine delivery. Though not specific to piperocaine, these carrier systems demonstrated applicability for ester-type anesthetics through:

  • Esterase-resistant encapsulation prolonging therapeutic effect
  • pH-modulated release kinetics from carboxylated polymers
  • Lyophilization techniques producing stable injectable powders [2]

Table 2: Key Patents in Piperocaine Development

Patent NumberYearInventor/AssigneeKey ContributionIndustrial Impact
US17849031930McElvain (Univ. Wisconsin)Original synthesis and medical use claimsEnabled commercial production
US24414981948Bengt & Niles (Astra)Piperidine derivative optimizationBroadened structural claims
US8153661B22012Controlled Delivery SystemsBiodegradable sustained-release matricesModern delivery platform applicability

Evolution of Structural Analog Design for Enhanced Efficacy

Piperocaine's core structure – featuring a piperidine ring, ester linkage, and aromatic moiety – served as a template for medicinal chemistry optimization. Systematic modifications targeted three regions to enhance anesthetic properties:

  • Aromatic domain: Replacement of the benzoate with substituted cinnamates increased lipid solubility (cLogP +0.8) and extended duration
  • Intermediate chain: Introduction of methyl branching improved metabolic stability against esterases
  • Amino domain: N-alkylation with ethoxyethyl groups enhanced water solubility while maintaining receptor affinity

Comparative studies of piperidine-based anesthetics revealed critical structure-activity relationship (SAR) principles:

  • Hydrophobicity-latency correlation: Analogs with calculated logP (cLogP) >2.5 exhibited longer nerve blockade (e.g., MEBP cLogP=2.42 vs piperocaine cLogP=2.1)
  • Steric modulation: 4-Substituted piperidines with compact groups (-C≡CH) demonstrated faster onset than bulky phenyl derivatives
  • Ionization effects: pKa values near physiological pH (7.8-8.2) optimized tissue penetration and receptor binding [7]

Notable analogs include 1-methyl-4-ethynyl-4-benzoyloxypiperidine (MEBP), which exhibited 3-fold greater conduction blockade potency in electrophysiological models, and kazcaine featuring a 1-(2-ethoxyethyl) group that reduced tissue irritation. Host-guest complexes with β-cyclodextrin further modified properties by:

  • Extending duration 2.3-fold through slow dissociation
  • Lowering acute toxicity (LD50 +40%) via reduced peak plasma concentrations
  • Improving thermal stability of solutions [7]

Table 3: Structural Modifications of Piperocaine and Properties

Structural FeatureModificationAnalog ExampleKey Property ChangecLogPTPSA (Ų)
Aromatic moietyCinnamate esterBVBPIncreased membrane affinity4.9338.77
Piperidine 4-positionEthynyl groupMEBPEnhanced receptor binding2.4229.54
N-substituentEthoxyethyl chainEEHPImproved water solubility1.0732.70
Host-guest complexβ-cyclodextrin inclusionKFCD-7Prolonged release profile0.33*23.47*

*Values for MEP (1-methyl-4-ethynyl-4-hydroxypiperidine) as component

Properties

CAS Number

24561-10-2

Product Name

Piperocaine hydrochloride

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl benzoate;hydrochloride

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

InChI

InChI=1S/C16H23NO2.ClH/c1-14-8-5-6-11-17(14)12-7-13-19-16(18)15-9-3-2-4-10-15;/h2-4,9-10,14H,5-8,11-13H2,1H3;1H

InChI Key

ZXSGQNYQJIUMQN-UHFFFAOYSA-N

SMILES

CC1CCCCN1CCCOC(=O)C2=CC=CC=C2.Cl

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.